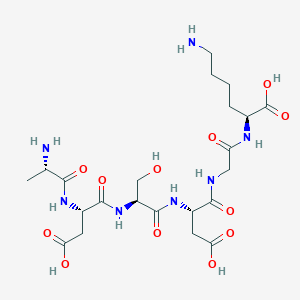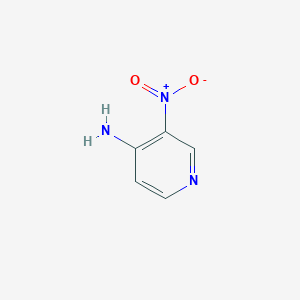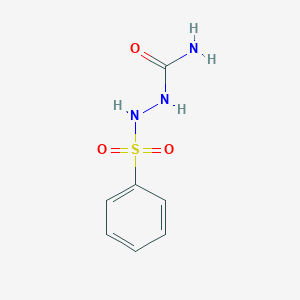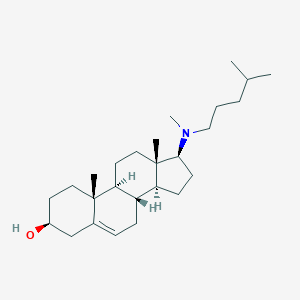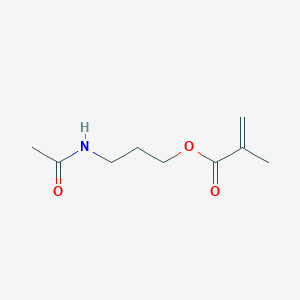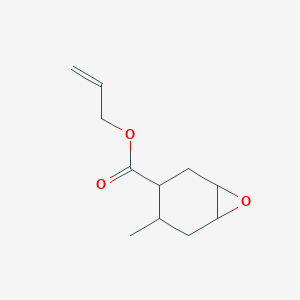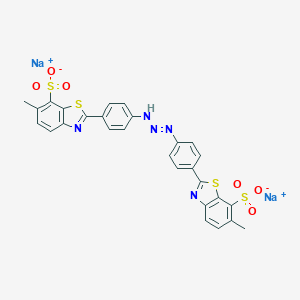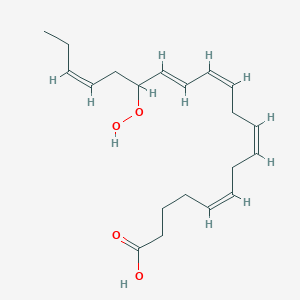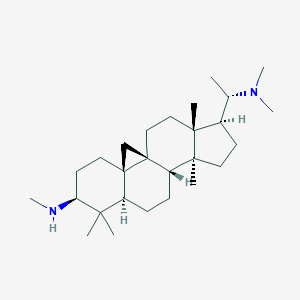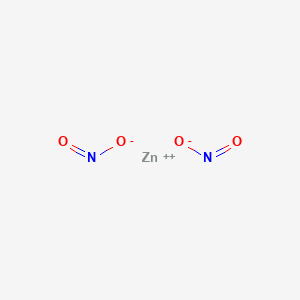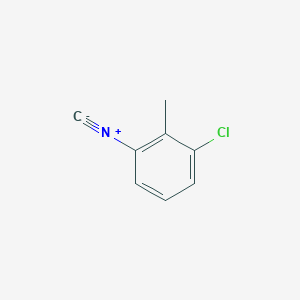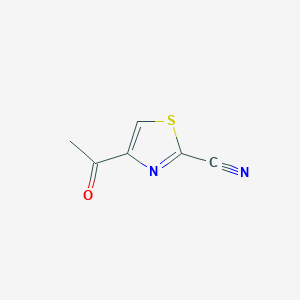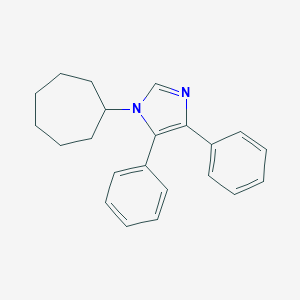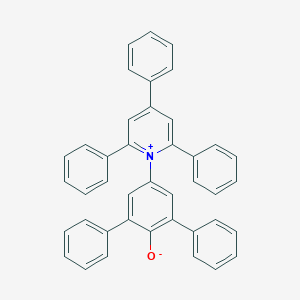
レイクハート染料
概要
説明
科学的研究の応用
Reichardt's dye has numerous applications in scientific research:
Chemistry: It is used as a solvatochromic dye to study solvent polarity and interactions.
Biology: The compound serves as a probe for investigating the polarity of biological environments.
Medicine: It is utilized in diagnostic assays due to its color-changing properties.
Industry: The dye is employed in manufacturing processes that require precise solvent polarity measurements.
作用機序
Reichardt’s dye, also known as 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is an organic dye notable for its solvatochromic properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of Reichardt’s dye is the solvent in which it is dissolved. The dye interacts with the solvent molecules, leading to changes in its color .
Mode of Action
Reichardt’s dye exhibits solvatochromic behavior, meaning its color changes depending on the polarity of the solvent it is dissolved in . This is due to the differential solvation of the ground and excited states of the dye molecule . In negative solvatochromism, the ground state of the molecule is better stabilized by a more polar solvent, causing the energy required to reach the excited state to be larger compared to when dissolved in a non-polar solvent .
Biochemical Pathways
Its color-changing properties can be used to study the properties of various environments, including micellar environments and binary liquid mixtures .
Pharmacokinetics
The dye’s solubility in a wide range of solvents is a key factor influencing its behavior .
Result of Action
The primary result of Reichardt’s dye action is a change in color that varies across the entire visible spectrum depending on the polarity of the solvent . This provides a visual representation of the solvent’s polarity and can be used for various applications, including thermochromism, solvatochromism, piezochromism, and halochromism .
Action Environment
The action of Reichardt’s dye is highly dependent on the environmental factors, particularly the nature of the solvent in which it is dissolved . The dye’s color and solvatochromic behavior can be influenced by the solvent’s polarity . Furthermore, the dye’s stability can be affected by the presence of certain solvents .
Safety and Hazards
The compound is relatively safe under general use conditions . It is a non-flammable solid, but contact with flammable materials and high temperatures should be avoided . During operation, appropriate personal protective equipment, such as laboratory gloves and glasses, should be worn to avoid contact with skin and eyes .
将来の方向性
生化学分析
Biochemical Properties
Reichardt’s dye is used in the detection of DNA damage . It reacts with the phosphate groups on DNA and forms a red-colored product
Molecular Mechanism
It is known to interact with DNA, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some studies have shown that it can be unstable in certain solvents .
準備方法
The synthesis of Reichardt's dye typically involves the reaction of 2,6-diphenyl-4-methylphenol with 2,4,6-triphenylpyridine . The reaction conditions often require a solvent such as ethanol or dimethylbenzene and may involve heating to facilitate the reaction . Industrial production methods are similar but scaled up to accommodate larger quantities .
化学反応の分析
Reichardt's dye undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: It can be reduced by reducing agents, resulting in the loss of its characteristic color.
Substitution: The phenolate group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Reichardt's dye is unique due to its high solvatochromic sensitivity. Similar compounds include:
2,6-Diphenyl-4-(2,4,6-triphenylpyridinio)phenolate: Another solvatochromic dye with similar properties but different structural nuances.
2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinio)benzene-1-olate: A compound with comparable solvatochromic behavior but distinct chemical structure.
These compounds share the ability to indicate solvent polarity but differ in their specific chemical structures and sensitivities .
特性
IUPAC Name |
2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVWIIOKHRNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373025 | |
| Record name | Reichardt's dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10081-39-7 | |
| Record name | Betaine 30 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reichardt's dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIPHENYL-4-(2,4,6-TRIPHENYL-1-PYRIDINIUM)PHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN977V8PG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


